molecular formula C5H7F4N B13523713 3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine

3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine

Cat. No.: B13523713
M. Wt: 157.11 g/mol
InChI Key: MPVHOWJQWMALED-UHFFFAOYSA-N
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Description

3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine is a fluorinated organic compound with the molecular formula C5H7F4N. This compound is characterized by the presence of both a fluoro and a trifluoromethyl group attached to a cyclobutane ring, along with an amine group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluoroalkene with a trifluoromethylating agent, followed by amination to introduce the amine group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to handle the exothermic nature of the reactions involved .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes or receptors .

Comparison with Similar Compounds

  • 3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine
  • 3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride

Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern on the cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications .

Properties

Molecular Formula

C5H7F4N

Molecular Weight

157.11 g/mol

IUPAC Name

3-fluoro-3-(trifluoromethyl)cyclobutan-1-amine

InChI

InChI=1S/C5H7F4N/c6-4(5(7,8)9)1-3(10)2-4/h3H,1-2,10H2

InChI Key

MPVHOWJQWMALED-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(F)(F)F)F)N

Origin of Product

United States

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